Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine

Description

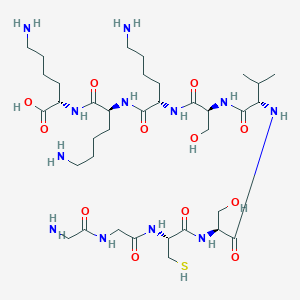

Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is a peptide composed of nine amino acids. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Peptides like this one are often studied for their biological activities and potential therapeutic uses.

Properties

CAS No. |

647854-23-7 |

|---|---|

Molecular Formula |

C36H68N12O12S |

Molecular Weight |

893.1 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H68N12O12S/c1-20(2)29(48-33(56)25(18-50)46-34(57)26(19-61)42-28(52)16-41-27(51)15-40)35(58)47-24(17-49)32(55)44-21(9-3-6-12-37)30(53)43-22(10-4-7-13-38)31(54)45-23(36(59)60)11-5-8-14-39/h20-26,29,49-50,61H,3-19,37-40H2,1-2H3,(H,41,51)(H,42,52)(H,43,53)(H,44,55)(H,45,54)(H,46,57)(H,47,58)(H,48,56)(H,59,60)/t21-,22-,23-,24-,25-,26-,29-/m0/s1 |

InChI Key |

XUXOSBFCUBVQHB-ZDNRGLIHSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)CNC(=O)CN |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)CNC(=O)CN |

Origin of Product |

United States |

Preparation Methods

Step-by-Step Procedure

- Resin Preparation : The synthesis begins with the selection of a suitable resin, such as Wang or Rink amide resin, which anchors the C-terminal amino acid.

- Coupling Reactions :

- Amino acids are activated using coupling agents like HBTU or DIC.

- Each amino acid is added sequentially in the desired order: glycine, cysteine, serine, valine, lysine, etc.

- Deprotection :

- Temporary protecting groups (e.g., Fmoc) are removed after each coupling step to expose the amine group for the next reaction.

- Cysteine Handling :

- Special care is taken with cysteine residues due to their thiol group, which can form disulfide bonds. Protective groups like Trt are used to prevent unwanted side reactions.

- Cleavage and Purification :

- The completed peptide is cleaved from the resin using a cleavage cocktail (e.g., TFA with scavengers like water or triisopropylsilane).

- The crude peptide is then purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Advantages of SPPS

- High precision in sequence assembly.

- Scalability for research and industrial applications.

- Compatibility with automated synthesizers.

Enzymatic Synthesis

Enzymatic methods involve using proteases or ligases to catalyze peptide bond formation.

Procedure

- Enzyme Selection :

- Proteases like trypsin or chymotrypsin are used based on their specificity.

- Substrate Preparation :

- Protected amino acids or peptide fragments are used as substrates.

- Reaction Conditions :

- Reactions are carried out under mild conditions to preserve enzyme activity.

Advantages

- Environmentally friendly due to reduced use of hazardous chemicals.

- High regioselectivity and stereoselectivity.

Challenges in Peptide Synthesis

Cysteine Oxidation

Cysteine residues can form disulfide bonds, which may complicate synthesis and purification.

Data Table: Comparison of Methods

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Solid-Phase Synthesis | High | High | Moderate | Moderate |

| Solution-Phase Synthesis | Moderate | Moderate | High | High |

| Enzymatic Synthesis | Variable | High | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.

Substitution: Amino acid derivatives and coupling reagents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of disulfide bonds between cysteine residues.

Reduction: Free thiol groups from reduced cysteine residues.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Structure and Composition

The molecular formula of Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is , with a molecular weight of approximately g/mol. The compound features multiple amino acids, including lysine, cysteine, and serine, which contribute to its biochemical functionalities and interactions within biological systems .

Physical Properties

- Hydrogen Bond Donors : 16

- Hydrogen Bond Acceptors : 17

- Solubility : The solubility profile of this compound is critical for its biological activity and delivery mechanisms in therapeutic contexts .

Biochemical Research

This compound has been studied for its role as a chemical chaperone. Research indicates that it can assist in protein folding and stability, potentially mitigating misfolding diseases. For instance, studies suggest that L-lysine derivatives can inhibit protein glycation, which is crucial in diabetes management .

Diabetes Management

Research has shown that L-lysine can prevent diabetic complications by reducing advanced glycation end products (AGEs) and improving antioxidant capacity. In animal models, the administration of L-lysine has demonstrated significant improvements in metabolic parameters associated with diabetes .

Cancer Research

The compound's ability to modulate cellular stress responses makes it a candidate for cancer therapy. By enhancing the stability of proteins involved in apoptosis and cell survival, it may contribute to improved outcomes in cancer treatments .

Drug Development

The unique properties of this compound position it as a potential lead compound in drug formulation. Its multi-functional nature allows for the design of peptide-based drugs that can target multiple pathways simultaneously, enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: L-lysine as a Chemical Chaperone

In a controlled study involving streptozotocin-induced diabetic rats, L-lysine was shown to significantly reduce levels of serum glucose and triglycerides while increasing high-density lipoprotein (HDL) cholesterol levels. The results indicated that L-lysine not only inhibits glycation but also acts as a chemical chaperone, stabilizing protein structures under stress conditions .

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines have demonstrated that peptides similar to this compound can enhance apoptosis through modulation of heat shock proteins. These findings suggest potential applications in developing novel cancer therapies aimed at enhancing the efficacy of existing treatments .

Mechanism of Action

The mechanism of action of Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The cysteine residue can form disulfide bonds, influencing the peptide’s structure and function.

Comparison with Similar Compounds

Similar Compounds

Glycyl-L-valyl-L-seryl-L-prolyl-L-lysyl-L-leucine: Another peptide with similar amino acid composition but different sequence.

Glycinamide, glycylglycyl-L-threonylglycyl-L-seryl-L-cysteinyl-L-a-aspartyl-L-alanylglycyl-L-lysyl-L-leucyl-L-threonyl-L-a-aspartyl-L-valyl-L-cysteinyl-L-a-aspartyl-L-lysyl-L-glutaminyl-L-a-aspartyl: A longer peptide with additional amino acids.

Uniqueness

Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and the presence of multiple lysine residues, which can influence its charge and interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine (CAS No. 647854-23-7) is a complex peptide composed of multiple amino acids, which has garnered interest in various biological and medicinal applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 892.48 g/mol. The compound features multiple hydrogen bond donors (16) and acceptors (17), indicating a high potential for interactions with biological macromolecules. Its structure suggests significant hydrophilicity due to the presence of multiple amino acid residues, which may influence its solubility and bioactivity in physiological conditions .

Mechanisms of Biological Activity

1. Inhibition of Protein Glycation:

Lysine derivatives, including this peptide, have been studied for their ability to inhibit protein glycation, a process implicated in various diabetic complications. Research indicates that L-lysine can act as a chemical chaperone, stabilizing protein structures and preventing glycation-induced modifications that lead to dysfunction .

2. Antioxidant Properties:

The presence of cysteine in the peptide structure is noteworthy due to its role in redox reactions and antioxidant defense mechanisms. Cysteine can contribute to the reduction of oxidative stress by participating in the formation of glutathione, a critical antioxidant in cellular protection .

3. Modulation of Cellular Signaling:

Peptides similar to this compound have been shown to modulate signaling pathways associated with cell growth and differentiation. For instance, certain lysine-rich peptides are known to enhance the activity of growth factors and cytokines, promoting cellular repair and regeneration .

Table 1: Summary of Biological Activities

Case Study: Diabetic Rat Model

A study involving streptozotocin-induced diabetic rats demonstrated that L-lysine therapy significantly reduced levels of glucose, advanced glycation end products (AGEs), and various lipid profiles while enhancing antioxidant capacity. This suggests that the peptide may have protective effects against diabetes-induced complications .

Q & A

Q. What methodologies are recommended for synthesizing Glycylglycyl-L-cysteinyl-L-seryl-L-valyl-L-seryl-L-lysyl-L-lysyl-L-lysine in a laboratory setting?

Solid-phase peptide synthesis (SPPS) is the primary method. Key steps include:

- Protection strategies : Use tert-butylthio (S-tBu) for cysteine to prevent disulfide bond formation during synthesis . Lysine side chains require Boc (tert-butoxycarbonyl) protection to avoid undesired interactions .

- Cleavage and deprotection : Employ trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to remove protecting groups while preserving peptide integrity .

- Purification : Reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA) ensures high purity (>95%) .

- Characterization : Confirm identity via MALDI-TOF mass spectrometry and assess purity using analytical HPLC .

Q. How can researchers validate the structural integrity of this peptide post-synthesis?

Combine multiple analytical techniques:

- Mass spectrometry : Verify molecular weight (e.g., MALDI-TOF or ESI-MS) to detect truncations or modifications .

- Circular dichroism (CD) : Analyze secondary structure in aqueous buffers to identify β-sheet or random coil conformations, especially given the cysteine and lysine residues .

- Disulfide bond analysis : Use Ellman’s assay to quantify free thiol groups and confirm oxidation state .

Advanced Research Questions

Q. What experimental approaches are suitable for studying this peptide’s interaction with biological membranes?

- Surface plasmon resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics in real-time .

- Fluorescence spectroscopy : Label the peptide with FITC or TAMRA and monitor membrane insertion using fluorescence quenching or anisotropy .

- Cellular assays : Use confocal microscopy with fluorescently tagged peptides to visualize localization in cell membranes .

Q. How can conflicting bioactivity data from different studies be resolved?

Common sources of discrepancy and solutions:

- Purity variability : Re-analyze batches via HPLC and MS; impurities >5% can skew bioactivity .

- Buffer conditions : Test activity in physiological buffers (e.g., PBS vs. Tris-HCl) to account for pH or ionic strength effects on lysine charge .

- Assay specificity : Include negative controls (e.g., scrambled-sequence peptides) to rule out nonspecific interactions .

- Data triangulation : Combine in vitro (e.g., antimicrobial assays) and in silico (molecular docking) data to validate mechanisms .

Q. What strategies are recommended for assessing this peptide’s stability under physiological conditions?

- Serum stability assay : Incubate the peptide in fetal bovine serum (FBS) and quantify degradation via HPLC at timed intervals .

- Protease resistance : Test against trypsin (targeting lysine) and chymotrypsin using LC-MS to identify cleavage sites .

- Temperature/pH stability : Use CD spectroscopy to monitor structural changes under varying conditions (e.g., pH 5–9, 4–37°C) .

Methodological Best Practices

Q. Table 1. Key Characterization Techniques and Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.